4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C16H15BrO4 and a molecular weight of 351.19 g/mol . This compound is characterized by the presence of a bromophenoxy group, an ethoxy linkage, and a methoxybenzaldehyde moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde typically involves the reaction of 3-bromophenol with ethylene oxide to form 3-bromophenoxyethanol. This intermediate is then reacted with 3-methoxybenzaldehyde under specific conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzoic acid.
Reduction: 4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The bromophenoxy group and the aldehyde moiety play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
- 4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde
- 4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde
Uniqueness
4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the bromophenoxy group enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
4-[2-(3-bromophenoxy)ethoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4/c1-19-16-9-12(11-18)5-6-15(16)21-8-7-20-14-4-2-3-13(17)10-14/h2-6,9-11H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKNXKFPTXIGPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.